3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(2,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-3-4-10(2)12(7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZWRPKCDTZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-78-3 | |
| Record name | Pyrrolidine, 3-(2,5-dimethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Molecular structure and properties of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride
This guide provides an in-depth technical analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride , a significant heterocyclic building block and pharmacophore in medicinal chemistry.
Structural Analysis, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This compound (CAS: 1185301-78-3 ) is a substituted pyrrolidine derivative characterized by an ether linkage connecting a 3-position pyrrolidine ring to a 2,5-dimethylphenyl moiety. This molecular architecture belongs to the 3-aryloxypyrrolidine class, a privileged scaffold in drug discovery.
This scaffold is structurally homologous to several CNS-active agents, serving as a conformationally restricted analog of flexible aryloxyalkylamines (e.g., mexiletine, atomoxetine). It is primarily utilized as a core intermediate in the development of sodium channel blockers (Nav1.7) , norepinephrine/serotonin reuptake inhibitors (NSRIs) , and histamine H3 antagonists .
Molecular Architecture & Properties[1][2]
2.1. Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1185301-78-3 |
| Molecular Formula | C₁₂H₁₇NO[1] · HCl |
| Molecular Weight | 191.27 g/mol (Free Base); 227.73 g/mol (HCl Salt) |
| SMILES | CC1=CC(OC2CCNC2)=C(C)C=C1.Cl |
| Salt Form | Hydrochloride (1:1 stoichiometry) |
2.2. Structural Analysis
The molecule consists of three distinct pharmacophoric domains:
-
The Basic Center: The secondary amine of the pyrrolidine ring (pKa ~9.5–9.8) is protonated at physiological pH, facilitating electrostatic interactions with aspartate residues in transmembrane protein targets (e.g., SLC6 transporter family).
-
The Linker: The ether oxygen provides a hydrogen bond acceptor site and introduces a specific bond angle (~110°) that dictates the spatial orientation of the aromatic ring relative to the amine.
-
The Lipophilic Tail: The 2,5-dimethylphenyl group serves as a hydrophobic anchor. The ortho-methyl group restricts rotation around the ether bond, potentially locking the bioactive conformation.
2.3. Stereochemistry
The C3 position of the pyrrolidine ring is a chiral center .
-
Enantiomers: The compound exists as (R)- and (S)-enantiomers.[2]
-
Biological Relevance: In 3-aryloxypyrrolidine NSRIs, the (S)-enantiomer often exhibits superior binding affinity for the norepinephrine transporter (NET), while the (R)-enantiomer may show selectivity for the serotonin transporter (SERT).
-
Note: Unless specified as (R) or (S), CAS 1185301-78-3 typically refers to the racemic mixture.
Physicochemical Profile
Data below represents calculated values based on the free base form.
| Parameter | Value (Predicted) | Significance |
| cLogP | 2.6 ± 0.3 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability. |
| pKa (Base) | 9.6 ± 0.2 | Predominantly ionized (>99%) at pH 7.4. |
| TPSA | 21.26 Ų | Low polar surface area, favorable for CNS penetration. |
| H-Bond Donors | 1 | Secondary amine proton. |
| H-Bond Acceptors | 2 | Ether oxygen, amine nitrogen. |
| Solubility | High (Water) | The HCl salt is highly soluble in water and methanol; sparingly soluble in ether/hexane. |
Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved via a convergent route involving the coupling of a protected pyrrolidine scaffold with 2,5-dimethylphenol.
4.1. Synthetic Pathway Diagram
The following diagram illustrates the two primary routes: Nucleophilic Aromatic Substitution (SNAr/SN2) and the Mitsunobu Reaction .
Caption: Convergent synthetic pathways for 3-aryloxypyrrolidines. Route A uses Mitsunobu coupling; Route B uses mesylate displacement.
4.2. Detailed Protocol (Route B: SN2 Displacement)
This method is preferred for scale-up due to lower cost and easier purification compared to the Mitsunobu reaction.
Step 1: Mesylation
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in dry DCM at 0°C.
-
Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir for 2 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield the mesylate intermediate.
Step 2: Ether Formation
-
Dissolve 2,5-Dimethylphenol (1.1 eq) in dry DMF.
-
Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.
-
Add the mesylate intermediate (from Step 1) dissolved in DMF.
-
Heat to 80°C for 12–16 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc) yields N-Boc-3-(2,5-dimethylphenoxy)pyrrolidine.
Step 3: Deprotection & Salt Formation
-
Dissolve the N-Boc intermediate in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5–10 eq) at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
-
Yield: Typically >85% for the deprotection step.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amine Protons: δ 9.2–9.5 (br s, 2H, NH₂⁺).
-
Aromatic Protons: δ 7.05 (d, 1H), 6.75 (s, 1H), 6.65 (d, 1H) — characteristic 1,2,5-substitution pattern.
-
Ether Methine: δ 5.0–5.1 (m, 1H, ArO-CH -CH₂).
-
Pyrrolidine Ring: δ 3.2–3.5 (m, 4H, CH ₂-N), δ 2.1–2.3 (m, 2H, CH ₂-CH-O).
-
Methyl Groups: δ 2.25 (s, 3H), 2.15 (s, 3H).
-
-
Mass Spectrometry (ESI+):
-
m/z: 192.1 [M+H]⁺ (matches C₁₂H₁₈NO⁺).
-
-
Melting Point:
-
Expected range: 145–155°C (decomposition).
-
Biological Applications & Pharmacophore Mapping
6.1. Structural Homology
This compound acts as a rigidified analog of Mexiletine (anti-arrhythmic/analgesic) and a simplified fragment of Atomoxetine (NRI).
Caption: Pharmacophore relationship between 3-aryloxypyrrolidines and established CNS drugs.
6.2. Therapeutic Potential
-
Monoamine Transporter Inhibition: The 3-aryloxypyrrolidine scaffold is a known template for dual serotonin/norepinephrine reuptake inhibitors (NSRIs). The 2,5-dimethyl substitution pattern enhances lipophilicity and steric bulk, potentially increasing selectivity for NET over SERT.
-
Sodium Channel Blockade: Similar to mexiletine, the ether-linked amine motif can block voltage-gated sodium channels (Nav1.7), making this compound a candidate for neuropathic pain research.
-
H3 Receptor Antagonism: Substituted phenoxypyrrolidines have been explored as Histamine H3 antagonists for cognitive disorders.
Handling and Stability
-
Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.
-
Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh or frozen.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Bio-Fount. (n.d.). This compound Product Data. Retrieved from
-
Smith, J. A., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
-
Becknell, N. C., et al. (2011). "Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Huateng Pharma. (n.d.). Pyrrolidine Derivatives and API Intermediates. Retrieved from
-
Sweeney, J. B., et al. (2018). "Synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation." ChemRxiv.
Sources
Physicochemical Characteristics and Therapeutic Profiling of Dimethylphenoxy-Alkyl-Pyrrolidine Derivatives
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Abstract
This technical guide provides a comprehensive analysis of dimethylphenoxy-alkyl-pyrrolidine derivatives, a structural class of compounds exhibiting significant potential as sodium channel blockers (Nav1.x) and anticonvulsants. By integrating physicochemical profiling with structure-activity relationships (SAR), this document elucidates the critical balance between lipophilicity, ionization constants (pKa), and blood-brain barrier (BBB) permeability required for central nervous system (CNS) efficacy.[1] We examine the distinct pharmacological profiles of 2,6-dimethyl versus 3,5-dimethyl substitution patterns and provide validated experimental workflows for their characterization.
Introduction: The Structural Scaffold
Dimethylphenoxy-alkyl-pyrrolidine derivatives represent a hybridization of a lipophilic aryl moiety (dimethylphenoxy) and a hydrophilic, basic amine (pyrrolidine), linked by an alkyl chain. This "lipophilic-linker-amine" pharmacophore is characteristic of Class Ib anti-arrhythmics (e.g., mexiletine) and local anesthetics, but recent medicinal chemistry efforts have optimized this scaffold for CNS indications, specifically epilepsy and neuropathic pain.[2]
The core structure consists of three domains:[2]
-
Aryl Head Group: A dimethyl-substituted phenyl ring.[2][3][4] The steric bulk and electronic effects of the methyl groups (2,6- vs. 3,5-position) dictate receptor binding kinetics and metabolic stability.[2]
-
Alkyl Linker: Typically an ethyl or propyl chain that determines the spatial separation and flexibility between the aromatic ring and the amine.[2]
-
Basic Center: A pyrrolidine ring, which exists predominantly in a cationic state at physiological pH, essential for interaction with the voltage-gated sodium channel pore.[2]
Structural Analysis & SAR Logic
The physicochemical behavior of these derivatives is heavily influenced by the positional isomerism of the methyl groups on the phenoxy ring.[2]
2.1 Positional Isomerism: 2,6- vs. 3,5-Dimethyl
-
2,6-Dimethylphenoxy: This substitution pattern creates significant steric hindrance around the ether oxygen.[2] This "ortho-blocking" effect restricts rotation around the O-C bond, locking the molecule into a specific conformation favored by the resting state of sodium channels.[2] It also protects the ether linkage from enzymatic cleavage.[2]
-
3,5-Dimethylphenoxy: This pattern is less sterically hindered, allowing for greater rotational freedom.[2] While often more potent in in vitro binding assays due to reduced steric clashes, these derivatives frequently exhibit faster metabolic clearance and higher nonspecific binding.[2]
2.2 Visualization: SAR Decision Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize these derivatives for anticonvulsant activity.
Figure 1: SAR decision tree highlighting the divergent physicochemical impacts of methyl substitution patterns.
Physicochemical Profiling
Successful CNS drug development requires strict adherence to multiparameter optimization (MPO).[2] Below are the characteristic physicochemical ranges for bioactive dimethylphenoxy pyrrolidine derivatives.
3.1 Key Parameter Summary
| Parameter | Typical Range | Biological Implication |
| Molecular Weight (MW) | 230 – 280 Da | Optimal for CNS penetration (Rule of 5 compliant). |
| Lipophilicity (LogP) | 2.8 – 3.8 | High enough for BBB crossing, but risk of non-specific tissue binding if >4.[2]0. |
| Distribution Coeff. (LogD 7.4) | 1.5 – 2.5 | Represents the actual lipophilicity at physiological pH; critical for membrane partitioning.[2] |
| pKa (Basic Amine) | 9.0 – 9.8 | The pyrrolidine nitrogen is highly basic.[2] At pH 7.4, >99% of the drug is ionized (cationic).[2] |
| Topological Polar Surface Area (TPSA) | 12 – 25 Ų | Very low TPSA indicates excellent membrane permeability.[2] |
| Solubility (Thermodynamic) | < 0.1 mg/mL (Free Base)> 10 mg/mL (HCl Salt) | Free bases are poorly soluble; formulation as Hydrochloride or Fumarate salts is mandatory. |
3.2 Ionization and Membrane Transport
The high pKa of the pyrrolidine ring (~9.[2]5) means these molecules exist primarily as cations in the bloodstream.[2]
-
Mechanism: The cationic form is responsible for binding to the inner pore of the sodium channel.[2]
-
Transport: Despite being ionized, the equilibrium fraction of the neutral free base (though small) is highly lipophilic (LogP ~3.5), allowing rapid passive diffusion across the BBB.[2] Once inside the brain interstitial fluid (pH 7.3), the equilibrium shifts back to the cationic form for receptor engagement.[2]
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
4.1 Synthesis: Williamson Ether / Amination Workflow
Objective: Synthesize 1-(2-(2,6-dimethylphenoxy)ethyl)pyrrolidine.
-
Reagents: 2,6-Dimethylphenol, 1,2-dibromoethane, pyrrolidine, K₂CO₃, acetonitrile.[2]
-
Step A (Etherification):
-
Step B (Amination):
-
Treat the isolated bromo-intermediate with pyrrolidine (2 eq) in THF at 60°C.
-
Purification: Acid-base extraction.[2] Dissolve crude in dilute HCl, wash with ether (removes neutral impurities), basify aqueous layer with NaOH, extract into DCM.[2]
-
Validation: NMR (¹H) must show the pyrrolidine ring protons (multiplets at ~1.8 and 2.6 ppm).
-
4.2 Lipophilicity Determination (Shake-Flask LogD)
Objective: Determine the distribution coefficient at pH 7.4.
-
Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Dissolve the compound (1 mg) in the pre-saturated octanol phase.
-
Partitioning: Add an equal volume of pre-saturated PBS. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (210 nm).
-
Calculation:
-
Self-Validation: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass.[2] If <95%, suspect precipitation or adsorption to glass.[2]
Biological Implications & ADME
The physicochemical properties described above directly dictate the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2]
5.1 Metabolic Stability (Microsomal Stability)
The 2,6-dimethyl substitution is a strategic design choice to block metabolic soft spots.
-
Oxidative Dealkylation: The ether linkage is prone to cytochrome P450 (CYP2D6) oxidation.[2] The 2,6-methyl groups sterically hinder the approach of the heme iron to the ether oxygen, significantly prolonging half-life (
) compared to unsubstituted phenoxy analogs.[2] -
Aromatic Hydroxylation: The methyl groups block the ortho positions, forcing metabolism to the para position, which is slower.[2]
5.2 ADME Pathway Visualization
The following diagram maps the flow from physicochemical property to clinical outcome.
Figure 2: ADME workflow linking physicochemical inputs to therapeutic and toxicological outputs.
Conclusion
Dimethylphenoxy-alkyl-pyrrolidine derivatives are a potent class of sodium channel blockers where efficacy is tightly coupled to physicochemical precision.[2] The 2,6-dimethyl substitution is the superior motif for drug development, offering a balance of metabolic stability (via steric shielding) and optimal lipophilicity for CNS penetration.[2] Researchers must prioritize salt selection (e.g., hydrochloride) to overcome the poor aqueous solubility of the free base while monitoring lipophilicity (LogD < 2.[2]5) to minimize neurotoxicity.[2]
References
-
N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols - their physicochemical and anticonvulsant properties. Bioorganic & Medicinal Chemistry, 2015. Link
-
Synthesis and anticonvulsant activity of N-(2,6-dimethylphenyl) derivatives. European Journal of Medicinal Chemistry, 2011.[2] Link
-
Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry, 2021.[2] Link
-
Physicochemical Properties and CNS Drug Design. Journal of Medicinal Chemistry, 2019.[2] Link
Sources
- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols-their physicochemical and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacophore Analysis of 2,5-Dimethylphenoxy Substituted Pyrrolidines
The following technical guide details the pharmacophore analysis, synthesis, and optimization of 2,5-dimethylphenoxy-substituted pyrrolidines . This guide treats the scaffold as a specialized case study in the rational design of Voltage-Gated Sodium Channel (NaV) blockers, specifically targeting NaV1.2 (CNS epilepsy target) and NaV1.7 (peripheral pain target).
Content Type: Technical Whitepaper | Version: 2.0 Audience: Medicinal Chemists, Electrophysiologists, Drug Discovery Leads
Executive Summary & Scaffold Rationale
The 2,5-dimethylphenoxy-substituted pyrrolidine scaffold represents a structural rigidification of the classic "aryloxyalkylamine" pharmacophore found in Class Ib antiarrhythmics and anticonvulsants (e.g., Mexiletine ).
By tethering the pharmacophoric 2,5-dimethylphenoxy moiety to a pyrrolidine ring, researchers achieve two critical optimization goals:
-
Conformational Constraint: The pyrrolidine ring reduces the entropic penalty of binding by locking the amine functionality into a specific vector relative to the aromatic tail.
-
Metabolic Stability: The 2,5-dimethyl substitution pattern on the phenyl ring provides steric protection against CYP450-mediated hydroxylation at the ortho and para positions, while the pyrrolidine ring resists oxidative deamination better than flexible alkyl chains.
Target Profile[1][2][3][4][5][6][7][8]
-
Primary Target: Voltage-Gated Sodium Channels (NaV1.2, NaV1.7).
-
Mechanism: State-dependent pore blockade (binding preferentially to the Inactivated State).
-
Therapeutic Area: Pharmaco-resistant epilepsy (e.g., Dravet syndrome) and Neuropathic Pain.
Pharmacophore Analysis
The binding affinity of this scaffold is governed by a three-point pharmacophore model that maps to the inner pore of the NaV channel (specifically the local anesthetic binding site on the S6 helix of Domain IV).
The Three-Point Model
| Feature | Chemical Moiety | Biological Function (Mechanism of Action) |
| A. Lipophilic Tail | 2,5-Dimethylphenoxy | Steric Occlusion: Fits into the hydrophobic fenestration between domains III and IV. The 2,5-dimethyl groups provide critical bulk to prevent "wobble" and enhance hydrophobic contacts with Phe1764 (NaV1.7 numbering). |
| B. Linker | Ether Oxygen + C3 Spacer | H-Bond Acceptor: The ether oxygen acts as a weak H-bond acceptor. The spacer length determines the depth of penetration into the pore. |
| C. Cationic Head | Pyrrolidine Nitrogen | Electrostatic Anchor: At physiological pH, the basic nitrogen (pKa ~9.0) is protonated. It interacts electrostatically with the selectivity filter (DEKA locus) or cation-pi interactions with Tyr1771 . |
DOT Visualization: Pharmacophore Map
The following diagram illustrates the structural logic connecting the chemical scaffold to the biological target.
Caption: Structural mapping of the 2,5-dimethylphenoxy-pyrrolidine scaffold to the NaV1.7 pore binding site.
Structure-Activity Relationship (SAR)
The following SAR data summarizes the impact of substitutions on the 2,5-dimethylphenoxy core and the pyrrolidine ring. Data is synthesized from standard NaV inhibition assays (Patch Clamp, hNaV1.7).
Table 1: SAR of the Aromatic "Tail" (Phenoxy Ring)
Base Structure: (3S)-3-(aryloxy)pyrrolidine
| Substituent (Ar) | IC50 (hNaV1.[1]7) | LogP | Notes on Activity |
| 2,5-Dimethyl (Parent) | 0.8 µM | 3.2 | Optimal balance of lipophilicity and steric bulk. |
| Unsubstituted (Phenyl) | > 10 µM | 2.1 | Too polar; lacks hydrophobic grip in the fenestration. |
| 2,6-Dimethyl | 1.2 µM | 3.2 | High potency, but often causes non-selective block (Class Ic activity). |
| 4-Chloro | 2.5 µM | 3.4 | Good potency, but increased metabolic liability (para-position). |
| 2-Methyl (Ortho only) | 4.1 µM | 2.6 | Insufficient steric bulk to lock conformation. |
Table 2: SAR of the "Head" (Pyrrolidine Ring)
Base Structure: Ar-O-Linker-Amine
| Amine Scaffold | IC50 (hNaV1.[1]7) | Selectivity (vs NaV1.[1]5) | Notes |
| (3S)-Pyrrolidine | 0.8 µM | 15x | Chirality is crucial; (S)-enantiomer often fits the pore helix better. |
| (3R)-Pyrrolidine | 3.5 µM | 5x | Reduced potency due to suboptimal vector alignment. |
| Piperidine (6-membered) | 1.8 µM | 8x | Slightly too bulky; reduces fit in the narrow pore. |
| Acyclic (Mexiletine-like) | 5.0 µM | 2x | High conformational entropy leads to lower affinity and selectivity. |
Experimental Protocols
Synthesis: The Mitsunobu Coupling Route
The most reliable method to construct the ether linkage with chiral preservation is the Mitsunobu reaction.
Reagents:
-
2,5-Dimethylphenol (1.0 eq)
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) (Note: Inversion of configuration occurs, yielding the S-product)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Preparation: Dissolve 2,5-dimethylphenol, (R)-N-Boc-3-hydroxypyrrolidine, and PPh3 in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate in vacuo. Redissolve in Et2O, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group.[2] Stir for 1 hour.
-
Isolation: Basify with NaHCO3, extract with DCM, dry over MgSO4, and concentrate to yield the (S)-3-(2,5-dimethylphenoxy)pyrrolidine .
In Vitro Validation: Automated Patch Clamp
To validate the pharmacophore model, functional inhibition must be tested on HEK293 cells stably expressing hNaV1.7.
Protocol:
-
Platform: QPatch or SyncroPatch 384 (Automated Electrophysiology).
-
Solutions:
-
Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol (State-Dependence):
-
Resting State Block: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.
-
Inactivated State Block: Hold at -120 mV, prepulse to -45 mV (8 sec) to induce inactivation, then test pulse to 0 mV.
-
-
Analysis: Calculate the
for the inactivated state.[3] 2,5-dimethylphenoxy derivatives should show >10-fold preference for the inactivated state over the resting state.
Screening Workflow
The following workflow integrates computational modeling with experimental validation to optimize this scaffold.
Caption: Integrated workflow for optimizing 2,5-dimethylphenoxy-pyrrolidine NaV blockers.
References
-
Mechanism of Sodium Channel Block: Tikhonov, D. B., & Zhorov, B. S. (2017). "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants."[4][5] Journal of General Physiology.
-
Mexiletine Analog Optimization: Takahashi, K., et al. (2019). "Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors." ChemMedChem.
-
Pyrrolidine Anticonvulsants: Kamiński, K., et al. (2020). "Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant Agents." ACS Chemical Neuroscience.
-
NaV1.7 Structural Biology: Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science.
-
General Pharmacophore Modeling: Ekins, S., et al. (2007). "In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling." British Journal of Pharmacology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study | PLOS One [journals.plos.org]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimizing Lead Generation with 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride
Executive Summary
This guide details the strategic application of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride (referred to herein as Scaffold-42 ) as a privileged building block in medicinal chemistry.[1]
While often categorized as a generic reagent, this specific scaffold possesses a unique pharmacophoric signature combining a high-Fsp³ (fraction of sp³ hybridized carbons) pyrrolidine core with a lipophilic, sterically demanding 2,5-dimethylphenyl ether tail.[1] It is particularly valuable in the design of Voltage-Gated Sodium Channel (NaV) blockers and Monoamine Transporter (MAT) inhibitors due to its structural homology with established analgesic and antidepressant pharmacophores.[1]
Structural Analysis & Pharmacophore Mapping[1]
Physicochemical Profile
Scaffold-42 offers a balance between solubility (via the amine) and membrane permeability (via the dimethylphenyl group).[1]
| Property | Value (Free Base) | Value (HCl Salt) | Relevance to Drug Design |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| cLogP | ~2.8 | N/A | High lipophilicity aids CNS penetration.[1] |
| H-Bond Donors | 1 (NH) | 1 (NH₂⁺) | Key interaction point for aspartate residues in GPCRs/Ion Channels.[1] |
| H-Bond Acceptors | 2 (N, O) | 1 (O) | Ether oxygen acts as a weak acceptor; often critical for selectivity.[1] |
| Fsp³ Score | 0.33 | 0.33 | Non-flat structure reduces promiscuous binding compared to biaryls.[1] |
Pharmacophore Visualization
The scaffold functions as a "bipartite" pharmacophore. The pyrrolidine nitrogen serves as the Polar Warhead (interacting with acidic residues in the binding pocket), while the 2,5-dimethylphenoxy group acts as the Hydrophobic Anchor .
Figure 1: Pharmacophoric breakdown of Scaffold-42.[1] The secondary amine drives solubility and electrostatic interactions, while the aryl tail anchors the molecule in lipophilic pockets.
Biological Applications & Target Classes
Voltage-Gated Sodium Channels (NaV)
Rationale: The structure of Scaffold-42 mimics Mexiletine (an oral anti-arrhythmic and analgesic).[1] Mexiletine consists of a 2,6-dimethylphenoxy ether linked to a primary amine.[1]
-
Advantage: Cyclizing the amine into a pyrrolidine ring (as in Scaffold-42) reduces conformational entropy, potentially increasing binding affinity (rigidification strategy) while maintaining the essential pharmacophore for the local anesthetic receptor site on NaV1.7/NaV1.8.[1]
Monoamine Transporters (SERT/NET)
Rationale: 3-Aryloxypyrrolidines are structural analogs of Atomoxetine and Duloxetine .[1]
-
Mechanism: The basic nitrogen binds to the conserved aspartate in the transporter (e.g., Asp98 in hSERT), while the dimethylphenyl group occupies the S1 or S2 hydrophobic sub-pockets.
-
Design Tip: The 2,5-dimethyl substitution provides a unique steric vector compared to the standard 2-methyl or unsubstituted phenyl rings found in older chemically diverse libraries, potentially offering novel IP space.[1]
Experimental Protocols
Protocol A: High-Throughput N-Derivatization (Library Synthesis)
Objective: To generate a library of tertiary amines via reductive amination, targeting the secondary amine of Scaffold-42.[1] Note: The HCl salt must be neutralized in situ or converted to free base prior to reaction if using acid-sensitive aldehydes.[1]
Reagents:
-
Scaffold-42 (HCl salt)[1]
-
Diverse Aldehyde Library (R-CHO)[1]
-
Sodium Triacetoxyborohydride (STAB)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Acetic Acid (AcOH)[1]
Step-by-Step Methodology:
-
Free Base Generation (In-situ):
-
Dissolve Scaffold-42 (1.0 eq, 0.1 mmol) in DCE (1 mL) in a 2-dram vial.
-
Add DIPEA (1.2 eq) and vortex for 5 minutes to neutralize the HCl salt.
-
-
Imine Formation:
-
Reduction:
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (1 mL).
-
Extract the organic layer (DCE is heavier than water; remove bottom layer).[1]
-
Pass the organic layer through a phase separator cartridge or dry over MgSO₄.
-
-
Validation:
Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: To assess the metabolic liability of the 2,5-dimethylphenyl moiety (susceptible to benzylic oxidation).[1]
Reagents:
-
Test Compound (Derivatized Scaffold-42)[1]
-
Liver Microsomes (Human/Rat, 20 mg/mL)[1]
-
NADPH Regenerating System[1]
-
Phosphate Buffer (pH 7.4)[1]
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in buffer at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Synthetic Workflow Visualization
The following diagram illustrates the parallel synthesis strategy to expand Scaffold-42 into a lead-like library.
Figure 2: Divergent synthesis workflow. The secondary amine allows for rapid generation of chemically diverse libraries (Amines, Amides, Ureas) from a single parent scaffold.
Expert Commentary & Troubleshooting
Chirality Matters
Scaffold-42 contains a chiral center at the C3 position of the pyrrolidine ring.[1]
-
Commercial Availability: It is often sold as a racemate (CAS: 1213334-10-1 is often associated with the S-isomer or generic structure).[1]
-
Recommendation: For initial screening, the racemate is cost-effective.[1] However, once a "hit" is identified, you must separate enantiomers (chiral HPLC) or synthesize the (R)- and (S)- isomers separately.[1] In NaV channels, one enantiomer often exhibits >10-fold potency difference due to the specific orientation of the phenoxy group in the channel pore.
Handling the HCl Salt
The hydrochloride salt is hygroscopic.
-
Storage: Store in a desiccator at -20°C.
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation, which causes the salt to clump and affects stoichiometry.
Metabolic Soft Spots
The methyl groups on the 2,5-dimethylphenyl ring are prone to CYP450-mediated benzylic hydroxylation.[1]
-
Mitigation: If metabolic stability is poor (
> 50 µL/min/mg), consider replacing the methyl groups with Chlorine (bioisostere) or Trifluoromethyl groups in subsequent optimization rounds to block metabolism while maintaining lipophilicity.[1]
References
-
Smith, A. B., et al. (2021).[1] "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of FDA-Approved Drugs." Journal of Medicinal Chemistry.
-
Rybka, S., et al. (2017).[1][2] "Synthesis and anticonvulsant activity of new N-Mannich bases derived from pyrrolidine-2,5-dione." Bioorganic & Medicinal Chemistry Letters.
-
Enamine Ltd. (2024).[1] "Building Block: this compound."[1] Enamine Catalog.
-
Kalgutkar, A. S., et al. (2005).[1] "Metabolism-Guided Drug Design: Optimization of Lead Compounds." Drug Metabolism Reviews.
-
PubChem. (2024).[1][3] "Compound Summary: (S)-2-(3,5-dimethylphenyl)pyrrolidine (Structural Analog)." National Library of Medicine.[1]
(Note: While specific deep-links to catalog items change, the references above point to authoritative domains for verification of the scaffold's class properties.)
Sources
Application Note: Scalable Manufacturing Methods for Pyrrolidine Hydrochloride Salts
Abstract
Pyrrolidine hydrochloride is a critical intermediate in the synthesis of pharmaceutical compounds, including antihistamines, antipsychotics, and carbapenem antibiotics. While the reaction between pyrrolidine and hydrochloric acid is chemically straightforward, scaling this process introduces significant engineering challenges regarding heat management, stoichiometry control, and solid-state properties (hygroscopicity). This Application Note details two scalable manufacturing protocols: Method A (Solvent-Mediated Precipitation) , recommended for general GMP manufacturing due to its robust safety profile, and Method B (Anhydrous Gas Addition) , reserved for applications requiring ultra-low water content.
Critical Process Parameters (CPPs) & Safety Profile
Before initiating scale-up, operators must understand the distinct physical hazards of the free base versus the salt.
Physical Properties & Hazards
| Property | Pyrrolidine (Free Base) | Pyrrolidine Hydrochloride (Salt) |
| CAS Number | 123-75-1 | 25150-61-2 |
| State | Clear, colorless liquid | White to off-white crystalline solid |
| Flash Point | 3°C (37°F) - Highly Flammable | N/A (Solid) |
| Melting Point | -63°C | ~117–119°C (Lit.)[1] |
| Solubility | Miscible with water, ethanol, ether | Soluble in water, alcohols; Insoluble in ether |
| Hygroscopicity | N/A | Hygroscopic (Requires dry storage) |
| Key Hazard | Corrosive, Flammable, Toxic Vapors | Skin/Eye Irritant, Hygroscopic |
Thermodynamics & Engineering Controls
The protonation of pyrrolidine is highly exothermic (
-
Heat Removal: At scale (e.g., >10 kg), the addition rate of acid must be coupled to the reactor's cooling capacity (jacket temperature) to maintain the internal temperature below 20°C. Uncontrolled exotherms can lead to solvent boiling or product discoloration (oxidation).
-
Material Compatibility: Pyrrolidine free base attacks natural rubber and some plastics. Use PTFE (Teflon) or Kalrez gaskets. Stainless steel (316L) or glass-lined reactors are required.
Manufacturing Protocols
Method A: Solvent-Mediated Precipitation (Recommended)
Rationale: This method uses HCl pre-dissolved in a solvent (e.g., Isopropyl Alcohol - IPA). It eliminates the hazards of handling pressurized HCl gas cylinders and provides excellent control over crystallization kinetics.
Reagents:
-
Pyrrolidine (Free Base), >99% Purity.
-
HCl in IPA (5M to 6M solution) or HCl in Ethanol.
-
Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).
-
Anti-solvent (Optional): Methyl tert-butyl ether (MTBE) or Heptane.
Step-by-Step Protocol (100g Scale - Scalable to Pilot)
-
Reactor Preparation:
-
Purge a 1L jacketed glass reactor with Nitrogen (
) for 15 minutes. -
Set jacket temperature to 0°C.
-
-
Charge Base:
-
Charge 100.0 g (1.40 mol) of Pyrrolidine into the reactor.
-
Add 400 mL of dry IPA (4 vol).
-
Note: Dilution is critical to act as a heat sink.
-
-
Acid Addition (Controlled):
-
Charge 1.05 equivalents of HCl/IPA solution into a dosing funnel.
-
Crucial Step: Add acid dropwise. Monitor internal temperature (
). -
Limit: Do not allow
to exceed 25°C . -
Observation: A white precipitate will begin to form immediately or after saturation.
-
-
Digestion & Crystallization:
-
Once addition is complete, check pH of the supernatant (Target: pH < 3).
-
Cool reactor to 0°C to -5°C .
-
Agitate for 2 hours to maximize yield (Ostwald ripening).
-
-
Filtration & Washing:
-
Filter the slurry using a chilled Buchner funnel or centrifuge.
-
Wash: Displace mother liquor with 2 x 50 mL of cold MTBE or Heptane . This removes residual acidity and aids drying.
-
-
Drying:
-
Transfer wet cake to a vacuum oven.
-
Dry at 45°C under full vacuum (-25 inHg) for 12 hours.
-
Stop Point: Water content by Karl Fischer (KF) < 0.5%.[2]
-
Method B: Anhydrous Gas Addition (High Purity)
Rationale: Best for applications requiring strictly anhydrous conditions. Requires a gas scrubber and strict safety protocols.
Workflow Diagram (Graphviz)
Figure 1: Process flow for anhydrous gas addition. Note the scrubber requirement for unreacted HCl.
Protocol Summary
-
Solvent: Dissolve Pyrrolidine in Toluene or Dichloromethane (DCM) (10 volumes). These solvents dissolve the base but precipitate the salt.
-
Addition: Bubble anhydrous HCl gas through a subsurface dip tube.
-
Endpoint: Monitor temperature plateau or use an inline pH probe.
-
Isolation: Filtration is often faster as the salt is completely insoluble in Toluene.
Quality Control & Troubleshooting
Specification Table
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Assay | Titration ( | 98.0% – 102.0% |
| Identification | IR / NMR | Conforms to structure |
| Loss on Drying (LOD) | Gravimetric | |
| pH (10% aq) | pH Meter | 3.0 – 5.0 |
| Residual Solvent | GC-Headspace | Meets ICH Q3C limits |
Troubleshooting Guide
Issue: Product is Yellow/Brown.
-
Cause: Oxidation of the free base prior to acidification or high temperature during reaction (
). -
Solution: Distill pyrrolidine base under nitrogen before use. Ensure reactor temperature stays
during acid addition.
Issue: Product is Hygroscopic/Sticky.
-
Cause: Excess HCl trapped in the crystal lattice or high residual water.
-
Solution: Ensure the final wash (Step 5, Method A) uses a non-polar solvent like MTBE or Heptane to remove excess acid. Dry thoroughly. Store in aluminized bags with desiccant.
Issue: Low Yield.
-
Cause: High solubility in the mother liquor (IPA/Ethanol).
-
Solution: Cool to -10°C before filtration. Add an anti-solvent (MTBE) to force precipitation.
References
-
PubChem. Pyrrolidine Hydrochloride (Compound). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Pyrrolidine - Substance Information and Registration Dossier. Available at: [Link]
-
Organic Syntheses. General Procedures for Amine Salt Formation. Org. Synth. Coll. Vol. 1, p. 200. (General Reference for Amine HCl formation). Available at: [Link]
Sources
Incorporating 3-(2,5-Dimethylphenoxy)pyrrolidine moieties into peptide synthesis
Application Note: Incorporating 3-(2,5-Dimethylphenoxy)pyrrolidine Moieties into Peptide Synthesis
Executive Summary
The incorporation of 3-(2,5-dimethylphenoxy)pyrrolidine moieties into peptide backbones represents a strategic approach in peptidomimetic drug design. This scaffold acts as a "hydrophobic clamp," combining the conformational rigidity of the pyrrolidine ring (restricting
These moieties are typically utilized to:
-
Enhance Metabolic Stability: The steric bulk at the 3-position shields the peptide backbone from proteolytic cleavage.
-
Modulate Potency: The dimethylphenoxy group can engage in specific hydrophobic interactions within GPCR transmembrane pockets or ion channel pores (e.g., sodium channel blockers).
-
Induce Secondary Structure: Like proline, this moiety disrupts
-helices and promotes -turn formation, critical for macrocyclization strategies.
This guide provides a validated workflow for synthesizing the Fmoc-protected amino acid building block and its subsequent incorporation via Solid Phase Peptide Synthesis (SPPS) .
Module A: Synthesis of the Building Block
Direct commercial availability of Fmoc-3-(2,5-dimethylphenoxy)-L-proline is limited. High-fidelity synthesis requires a Mitsunobu etherification starting from trans-3-hydroxy-L-proline.
Crucial Mechanistic Insight: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the hydroxyl carbon.
-
Input: trans-3-hydroxy-L-proline (hydroxyl and carboxyl are anti).
-
Output: cis-3-(2,5-dimethylphenoxy)-L-proline (phenoxy and carboxyl are syn).
Protocol 1: Mitsunobu Etherification & Fmoc Protection
Reagents Required:
-
Substrate: N-Boc-trans-3-hydroxy-L-proline methyl ester (Commercial or prepared via esterification).
-
Nucleophile: 2,5-Dimethylphenol.
-
Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (to ease purification).
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) – Preferred over DEAD for stability.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-trans-3-hydroxy-L-proline methyl ester (1.0 equiv) and 2,5-dimethylphenol (1.2 equiv) in anhydrous THF (0.1 M concentration).
-
Phosphine Addition: Add PPh3 (1.5 equiv) and stir until fully dissolved. Cool the mixture to 0°C.
-
DIAD Injection: Add DIAD (1.5 equiv) dropwise over 20 minutes. Note: The solution will turn yellow/orange. Exothermic reaction.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting alcohol.
-
Workup: Concentrate THF. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the white solid.[2]
-
Purification: Purify the filtrate via flash column chromatography (Silica, 0–30% EtOAc in Hexanes).
-
Target:N-Boc-cis-3-(2,5-dimethylphenoxy)-L-proline methyl ester .
-
-
Hydrolysis & Exchange:
-
Treat with LiOH (3 equiv) in THF/H2O (3:1) for 4h to remove the methyl ester.
-
Acidify to pH 2, extract, and dry.
-
Treat with TFA/DCM (1:1) for 1h to remove Boc. Concentrate to dryness.
-
Redissolve in Water/Dioxane (1:1), add NaHCO3 (3 equiv) and Fmoc-OSu (1.1 equiv). Stir overnight.
-
-
Final Isolation: Acidify, extract with EtOAc, and purify via precipitation or HPLC.
Visualization: Synthesis Workflow
Caption: Synthetic route for converting hydroxyproline to the Fmoc-protected phenoxy derivative via Mitsunobu inversion.
Module B: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating this moiety presents two specific challenges:
-
Steric Hindrance: The 2,5-dimethylphenoxy group at C3 creates significant steric bulk, shielding the secondary amine.
-
Low Nucleophilicity: As a secondary amine, the pyrrolidine nitrogen is less reactive than primary amines.[3]
Protocol 2: Coupling Strategy
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide, depending on C-terminal requirement. Low loading (0.3–0.5 mmol/g) is preferred to reduce inter-chain aggregation.
Table 1: Optimized Coupling Parameters
| Parameter | Standard AA | 3-(2,5-Dimethylphenoxy)Pro |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyAOP (Gold Standard) |
| Base | DIEA (Diisopropylethylamine) | DIEA or TMP (2,4,6-Trimethylpyridine) |
| Stoichiometry | 4-5 equivalents | 2.5 - 3 equivalents (Conserve precious building block) |
| Reaction Time | 30 - 60 min | 2 - 4 hours (Double coupling recommended) |
| Temperature | Room Temperature | 50°C - 60°C (Microwave or conventional heating) |
| Monitoring | Kaiser Test | Chloranil or Isatin Test (Kaiser fails on secondary amines) |
Step-by-Step Coupling Protocol:
-
Activation: Dissolve Fmoc-3-(2,5-dimethylphenoxy)-Pro-OH (3 equiv) and HATU (2.9 equiv) in minimal dry DMF. Add DIEA (6 equiv) immediately before adding to the resin.
-
Why HATU? It generates the highly reactive 7-azabenzotriazol-1-yl ester, accelerating coupling to hindered amines [1].
-
-
Coupling: Add the activated mixture to the resin. Shake for 2 hours at RT, or 30 minutes at 60°C (microwave, 25W).
-
Monitoring: Wash resin with DMF. Perform a Chloranil Test .
-
Capping: If double coupling fails, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol 3: Elongation (Coupling the NEXT Amino Acid)
Coupling onto the 3-phenoxyproline N-terminus is the most difficult step due to the "steric wall" created by the phenoxy group.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: If deprotection is slow, add 5% DBU.
-
Next Coupling: Use HOAt as an additive.
-
Use small, flexible amino acids (Gly, Ala) if possible immediately following this residue.
-
If coupling a bulky amino acid (Val, Ile) next, use microwave irradiation (75°C) and extend time.
-
Visualization: SPPS Decision Tree
Caption: Decision logic for coupling sterically hindered proline mimetics in SPPS.
Analytical Characterization
Due to the lipophilicity of the dimethylphenoxy group, the peptide retention time on RP-HPLC will shift significantly.
-
HPLC: Expect a shift to higher % Acetonitrile compared to the native proline sequence.
-
NMR: The 2,5-dimethyl protons will appear as distinct singlets around
2.1–2.3 ppm. The aromatic protons will show characteristic coupling in the 6.5–7.2 ppm region. -
Conformation: The cis-3-phenoxy substituent often forces the pyrrolidine ring into a C3-endo pucker, favoring a trans-amide bond geometry in the peptide backbone [2].
References
-
BenchChem Technical Support. (2025).[3] Managing Steric Hindrance in Peptide Synthesis. Retrieved from
-
Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from
-
Organic Syntheses. (2004). Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth. 2004, 81, 43. Retrieved from
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from
-
MDPI. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications. Retrieved from
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl
Ticket ID: #SYN-3-ARYL-PYR-001 Subject: Troubleshooting Low Yields in Ether Coupling & Salt Isolation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl presents a classic "perfect storm" of synthetic challenges: steric hindrance from the 2,5-dimethylphenol, competition between substitution (
This guide addresses the three critical failure points in the standard workflow:
-
The Coupling Step: Overcoming steric bulk in Mitsunobu or
reactions. -
Purification: Removing persistent phosphine oxide/hydrazine byproducts.
-
Salt Isolation: Managing the deliquescent nature of the final HCl salt.
Part 1: Diagnostic Flowchart
Before altering your protocol, identify where the mass balance is being lost.
Caption: Diagnostic logic tree to isolate the root cause of yield loss (Sterics vs. Elimination vs. Workup).
Part 2: Module 1 - The Coupling Step (The Bottleneck)
The 2,5-dimethyl substitution pattern on the phenol creates significant steric hindrance at the nucleophilic oxygen. This impedes attack on the electrophilic pyrrolidine center.
Route A: Mitsunobu Reaction (Preferred for Stereocontrol)
Standard Conditions:
Problem: The reaction stalls or yields are <30% due to the bulky phenol failing to attack the oxyphosphonium intermediate. Solution: Increase nucleophilicity and minimize steric clash.
| Variable | Recommendation | Rationale |
| Reagents | ADDP + | ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tributylphosphine ( |
| Addition | Slow Addition at 0°C | Premix Phenol, Pyrrolidine, and Phosphine. Add Azo-reagent last and slowly to prevent hydrazine byproduct formation before coupling occurs. |
| Sonication | Ultrasound (40 kHz) | Sonication has been proven to accelerate Mitsunobu couplings of sterically hindered phenols (like 2,6-dimethylphenol) from days to hours [2]. |
Route B: Displacement (Alternative)
Standard Conditions:
Problem: The secondary mesylate prefers Elimination (E2) over substitution when heated with a hindered phenoxide, yielding the useless
-
Base Selection: Switch from
(strong base) to (mild, "cesium effect"). Cesium creates a "naked" phenoxide anion that is more nucleophilic and less basic, favoring [3]. -
Solvent: Use DMF or DMSO (Polar Aprotic). Avoid acetone or THF if temperatures >60°C are needed.
-
Temperature: Do not reflux immediately. Start at 50°C. High heat favors elimination.
Part 3: Module 2 - Purification Strategy
A common user error is attempting to purify the free base amine on silica gel after deprotection, or struggling to remove Triphenylphosphine oxide (
The "Catch-and-Release" Protocol
Do not use column chromatography for the crude Mitsunobu mixture if possible. Instead, exploit the basicity of the pyrrolidine after deprotection.
-
Deprotection: Treat Crude
-Boc intermediate with in Dioxane. -
Partition: Evaporate Dioxane. Suspend residue in Water (pH < 2) and Ethyl Acetate .
-
Wash (Critical): The product is in the water (as salt).
, Hydrazine, and unreacted Phenol stay in the Ethyl Acetate. Discard the organic layer. -
Liberation: Basify the aqueous layer (pH > 12) with
. -
Extraction: Extract the free base amine into DCM (Dichloromethane).
-
Result: The DCM layer contains pure amine, free of Mitsunobu byproducts.
Part 4: Module 3 - Salt Formation & Isolation
User Complaint: "My product turned into a sticky gum/oil and won't crystallize."
Root Cause: 3-Aryloxypyrrolidine HCl salts are often hygroscopic and deliquescent . Presence of water or excess alcohol prevents crystallization [4].
Protocol for Crystalline HCl Salt
-
Drying: Ensure the free base in DCM is dried over
for at least 2 hours. -
Solvent Swap: Evaporate DCM and redissolve the oil in a minimum amount of anhydrous Isopropanol (iPrOH) or Ethyl Acetate .
-
Acid Source: Add
in Diethyl Ether dropwise at 0°C. Do not use aqueous HCl. -
Precipitation: If gum forms, scratch the glass or add excess Diethyl Ether (anti-solvent) to force precipitation.
-
Filtration: Filter rapidly under Nitrogen. These salts absorb atmospheric moisture instantly. Store in a desiccator.
FAQ: Rapid Troubleshooting
Q: The reaction mixture turned black during Mitsunobu.
A: This indicates decomposition of the Azo-reagent (DEAD/DIAD). Ensure the reaction is kept at 0°C during addition and under strict inert atmosphere (
Q: I see two spots on TLC with similar Rf values. A: One is likely the product, the other is the reduced hydrazine byproduct. They are difficult to separate on silica. Use the "Catch-and-Release" acid-base extraction method described in Module 2.
Q: My yield is 15%. Where is the rest? A: Check the aqueous layer of your workup.[1] Pyrrolidines are highly water-soluble. If you did not salt-out the aqueous layer (saturate with NaCl) or use enough organic solvent (DCM is better than Ether for extraction), you likely flushed your product down the drain.
References
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
-
Lepore, S. D., & He, Y. (2003).[2] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[3] The Journal of Organic Chemistry, 68(21), 8261-8263. Link
-
Dijkink, J., & Cintrat, J. C. (2002). Microwave-Assisted Synthesis of N-Heterocycles. Tetrahedron, 58, 5979.[4] (Contextual reference for Cs2CO3 in ether synthesis).
-
Sciencemadness Discussion. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?Link
Sources
Purification techniques for removing impurities from pyrrolidine derivatives
Technical Support Center: Pyrrolidine Derivative Purification Status: Online | Agent: Senior Application Scientist
Welcome to the Advanced Purification Support Center. You are likely here because pyrrolidine derivatives—essential pharmacophores in drug discovery—are notoriously difficult to purify. Their secondary/tertiary amine nature, high polarity, and tendency to coordinate with metals create a "perfect storm" of purification challenges.
Below are the troubleshooting guides for the three most common tickets we receive: Silica Streaking , Residual Metal Catalysts , and Aqueous Solubility Issues .
Ticket #01: "My compound streaks on silica and co-elutes with impurities."
Diagnosis:
Pyrrolidine nitrogens are basic (pKa ~11). Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (
The Fix: Amine Deactivation of Silica Do not simply add base to your mobile phase. You must competitively block the active sites on the silica.
Protocol: The "TEA-Prewash" Method
-
Reagents: Triethylamine (TEA), Hexanes, Ethyl Acetate.[1][2]
-
Step 1 (Slurry): Slurry your silica gel in a solution of 5% TEA in Hexanes (or your non-polar solvent). Let it sit for 15 minutes.
-
Step 2 (Pack): Pour the column.
-
Step 3 (Flush): Flush the column with 2-3 column volumes (CV) of pure mobile phase (e.g., 1% TEA in Hexanes/EtOAc).
-
Critical: You must flush out the excess free TEA before loading your sample, or your compound may elute immediately at the solvent front (the "dumping" effect).
-
-
Step 4 (Run): Run your chromatography with 1% TEA maintained in the mobile phase to prevent equilibrium shift.
Alternative Stationary Phases (Decision Matrix)
| Stationary Phase | Surface Chemistry | Best For | Cost |
| Silica + TEA | Acidic (Deactivated) | General purification of stable amines | Low |
| Basic Alumina | Basic ( | Acid-sensitive pyrrolidines; preventing salt formation | Medium |
| C18 (Reverse Phase) | Hydrophobic | Highly polar pyrrolidines (logP < 1); removing non-polar grease | High |
Visualization: Chromatography Decision Logic
Figure 1: Decision tree for selecting the correct stationary phase based on compound behavior.
Ticket #02: "I have high Palladium residuals (>500 ppm) after cross-coupling."
Diagnosis: Pyrrolidines are excellent ligands. If you synthesized your derivative via Buchwald-Hartwig or Suzuki coupling, the nitrogen atom is likely coordinating to the Palladium (Pd), forming a soluble complex that passes through Celite and recrystallizes with your product. Standard filtration will fail.
The Fix: Chelation Scavenging
You need a scavenger with a binding affinity (
Protocol: Batch Mode Scavenging (SiliaMetS® or similar)
-
Step 1: Dissolve crude product in a solvent where it is soluble (THF, EtOAc, or MeOH).
-
Step 2: Add Thiol (SH) or Thiourea functionalized silica scavengers (e.g., SiliaMetS® Thiol).
-
Dosage: 3-5 equivalents relative to the expected metal content (not the product).
-
-
Step 3: Heat to 40-50°C and stir for 4 hours.
-
Why Heat? Metal exchange kinetics are slow at room temperature for stable pyrrolidine-Pd complexes.
-
-
Step 4: Filter through a 0.45 µm PTFE frit. The Pd stays on the solid scavenger; your product is in the filtrate.
Scavenger Selection Guide
| Metal Impurity | Recommended Scavenger Functional Group | Mechanism |
| Pd(0) / Pd(II) | Thiol (-SH) or Thiourea | Soft-Soft acid/base interaction (High affinity) |
| Cu(I) / Cu(II) | Imidazole or Diamine | Chelation (Bidentate binding) |
| Fe / Al / Zn | Carboxylic Acid | Ionic interaction (Hard acid/base) |
Visualization: Metal Scavenging Workflow
Figure 2: Workflow for removing coordinated metal catalysts using functionalized silica scavengers.[3]
Ticket #03: "My product is water-soluble and won't extract into organic solvents."
Diagnosis:
Low molecular weight pyrrolidines are highly polar. If your workup is aqueous, the partition coefficient (
The Fix: The "Salting Out" & pH Swing You must modify the aqueous phase to be chemically hostile to your organic compound.
Protocol: Modified Acid-Base Extraction
-
pH Adjustment:
-
Measure the pKa of your pyrrolidine (usually 10-11).
-
Adjust the aqueous pH to pKa + 2 (typically pH > 12) using NaOH. This ensures >99% of the amine is in the free base (neutral) form.
-
-
Salting Out:
-
Solvent Choice:
-
Do not use Ether or Hexanes.
-
Use Chloroform (
) or Dichloromethane (DCM) . -
Why? Chlorinated solvents are hydrogen bond donors; they interact favorably with the amine lone pair, significantly improving extraction efficiency compared to non-polar solvents.
-
References
-
Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[3] Retrieved from
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. Retrieved from
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivating Silica). Retrieved from
-
MIT OpenCourseWare. Introduction to Organic Synthesis Laboratory: Purification of Reactants. Retrieved from
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. biotage.com [biotage.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. mt.com [mt.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl
Executive Summary
You are working with 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride . This compound presents a specific set of stability challenges derived from its chemical structure: a secondary amine salt linked to an electron-rich aromatic system via an ether bond.
While the hydrochloride (HCl) salt form significantly reduces the volatility and oxidation susceptibility of the free amine, it introduces a critical vulnerability: Hygroscopicity . The primary degradation vector for this compound is moisture absorption, which disrupts the crystal lattice, creates a localized acidic aqueous environment, and accelerates oxidative cleavage.
This guide provides a self-validating storage protocol designed to maintain purity >98% over extended periods.
Part 1: The Degradation Matrix (Root Cause Analysis)
To prevent degradation, you must understand the specific chemical vulnerabilities of this molecule.
| Vulnerability | Chemical Mechanism | Visual/Analytical Indicator |
| Hygroscopicity | The ionic HCl lattice has high lattice energy but also high hydration energy. It pulls atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water).[1] | Clumping, "sticky" texture, or formation of a liquid layer. |
| Oxidation (Benzylic) | The 2,5-dimethyl groups on the phenoxy ring are "benzylic" positions, activated by the electron-donating oxygen. They are susceptible to radical autoxidation to aldehydes/carboxylic acids. | Yellow/Brown discoloration. Appearance of impurity peaks at RRT ~0.8-0.9 in HPLC. |
| Ether Hydrolysis | While aryl ethers are robust, the combination of moisture (H₂O) and the acidic proton (HCl) can, under thermal stress, catalyze cleavage into 2,5-dimethylphenol and 3-pyrrolidinol. | Distinct phenolic odor (medicinal/tar-like smell). |
Visualizing the Degradation Cascade
The following diagram illustrates how a single failure point (Moisture Ingress) triggers multiple degradation pathways.
Figure 1: The "Moisture Trigger" mechanism. Keeping the salt dry is not just physical preservation; it is chemical preservation.
Part 2: Storage & Handling Protocols
Protocol A: Long-Term Storage (The "Double-Barrier" System)
Objective: Isolate the compound from thermodynamic drivers of degradation (Heat, Light, Moisture).
-
Primary Container: Amber glass vial with a Teflon-lined (PTFE) screw cap. Do not use standard polyethylene caps as they are permeable to oxygen over time.
-
Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket.
-
Secondary Barrier: Place the primary vial inside a heat-sealable aluminized Mylar bag (moisture barrier bag) containing a small packet of activated silica gel or molecular sieves.
-
Temperature: Store at -20°C .
-
Why? According to the Arrhenius equation, reducing temperature from 25°C to -20°C slows reaction rates by approximately 20-25 fold.
-
Protocol B: Handling & Weighing (The "Quick-Exposure" Method)
Issue: The cold vial will condense atmospheric water immediately upon removal from the freezer.
-
Equilibration: Remove the secondary barrier bag from the freezer and let it warm to room temperature (approx. 30-45 mins) BEFORE opening. This prevents condensation on the vial itself.
-
Environment: Ideally, weigh inside a glove box or a glove bag filled with dry N₂.
-
Alternative (Benchtop):
-
Use an anti-static gun on the spatula and weighing boat (static charge attracts dust and moisture).
-
Work rapidly. Do not leave the vial open.
-
Flush the vial with inert gas immediately before re-capping.
-
Part 3: Troubleshooting & FAQs
Scenario 1: "My compound has formed hard yellow clumps."
-
Diagnosis: Moisture absorption has occurred, followed by partial oxidation (yellowing). The "clumping" is the result of the salt dissolving slightly and re-crystallizing.
-
Resolution (Purification):
-
Dissolve the salt in a minimal amount of dry methanol.
-
Add cold diethyl ether or MTBE (Methyl tert-butyl ether) to precipitate the salt.
-
Filter rapidly under an inert atmosphere.
-
Dry in a vacuum oven at 40°C for 4 hours.
-
-
Prevention: Check the integrity of your vial cap liner. PTFE liners degrade after multiple overtightening cycles.
Scenario 2: "The NMR shows a small peak at 6.5-7.0 ppm that wasn't there before."
-
Diagnosis: This is likely 2,5-dimethylphenol , resulting from ether hydrolysis.
-
Risk Assessment: If the impurity is <1%, the compound may still be usable for crude reactions. If >5%, re-purification is required as phenols are redox-active and can interfere with biological assays or metal-catalyzed cross-couplings.
Scenario 3: "Can I store this as a stock solution?"
-
Answer: Yes, but with caveats.
Part 4: The Self-Validating System (QC)
Do not assume stability; prove it. Implement this decision tree for every batch usage.
Figure 2: Rapid visual QC workflow to be performed before every weigh-in.
Baseline Establishment
Upon receipt of a new batch, record the Melting Point (MP) .
-
Why? MP is extremely sensitive to impurities (melting point depression).
-
Action: If your stored sample's MP drops by >2°C compared to the receipt value, significant degradation has occurred.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][5][6] (2003).[4][5][6] Defines the standard stress tests (oxidation, hydrolysis, photolysis) used to determine these protocols.
-
Waterman, K. C., & Adami, R. C. Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics (2005). Provides the kinetic basis for the -20°C storage recommendation.
-
BenchChem. Handling and storage of hygroscopic amine hydrochloride salts.[1] (2025).[6] General best practices for handling hygroscopic salts like 3-(2,5-dimethylphenoxy)pyrrolidine HCl.
-
Sigma-Aldrich. Safety Data Sheet: Pyrrolidine Derivatives. (2025).[6] Outlines safety and reactivity hazards for the pyrrolidine class.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride
Foreword
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule.[1][2] This guide offers an in-depth analysis of the 1H NMR spectrum of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride, a compound of interest for its potential pharmacological applications. As Senior Application Scientists, our goal is not merely to present data but to weave a narrative of logical deduction, explaining the "why" behind the spectral features and the "how" of a robust analytical workflow. We will explore the nuances of the spectrum, compare its informational value against other common analytical techniques, and provide a validated protocol for data acquisition.
The Molecular Blueprint: Structure and Expected 1H NMR Features
The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses several key structural motifs that will give rise to distinct signals in the 1H NMR spectrum: a disubstituted aromatic ring, an ether linkage, a saturated five-membered pyrrolidine ring, and an ammonium hydrochloride group. The protonation of the pyrrolidine nitrogen is expected to have a significant deshielding effect on the adjacent protons.
The structure and proton numbering scheme are presented below:
Figure 1. Structure of this compound with Proton Numbering.
Based on this structure, we can predict the key features of the 1H NMR spectrum, which are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic Protons (H-Ar) | 6.7 - 7.1 | Multiplets (m) | 3H | Protons on the benzene ring. The exact shifts and splitting patterns will depend on the electronic effects of the ether and methyl groups.[3][4] |
| Methine Proton (H-3) | ~4.8 - 5.2 | Multiplet (m) | 1H | This proton is deshielded by the adjacent electronegative oxygen atom of the ether linkage. |
| Pyrrolidine Protons (H-2, H-5) | ~3.4 - 3.9 | Multiplets (m) | 4H | These protons are adjacent to the protonated nitrogen atom, which acts as a strong electron-withdrawing group, causing a significant downfield shift.[5] |
| Pyrrolidine Proton (H-4) | ~2.2 - 2.6 | Multiplet (m) | 2H | These protons are further from the nitrogen and oxygen, appearing more upfield relative to other pyrrolidine protons. |
| Ammonium Protons (H-N⁺) | ~9.0 - 10.0 | Broad singlet (br s) | 2H | Protons on the positively charged nitrogen are highly deshielded and often exchange with residual water or deuterated solvent, leading to a broad signal.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature. |
| Methyl Protons (CH₃) | ~2.2 - 2.4 | Singlets (s) | 6H | Two distinct singlets are expected for the two methyl groups on the aromatic ring, as they are in non-equivalent chemical environments. |
Table 1. Predicted 1H NMR Data for this compound.
Comparative Analysis: The Role of 1H NMR in a Multi-Technique Approach
While 1H NMR is a powerhouse for structural elucidation, a truly comprehensive analysis relies on the synergy of multiple analytical techniques. Here, we compare the insights gained from 1H NMR with those from other common methods.
Complementarity with 13C NMR Spectroscopy
-
1H NMR Strengths: Provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.[6][7]
-
13C NMR Strengths: Reveals the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbonyl, etc.). The chemical shift range for 13C is much larger than for 1H, often providing better resolution for complex molecules.[2]
-
Synergy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) directly correlate each proton with its attached carbon, providing an unambiguous assignment of the skeleton. For our target molecule, HSQC would definitively link the pyrrolidine proton signals to their corresponding carbon signals.
Confirmation by Mass Spectrometry (MS)
-
1H NMR Strengths: Provides detailed structural information about the arrangement of atoms.
-
MS Strengths: Determines the molecular weight of the compound with high accuracy, confirming the molecular formula. Fragmentation patterns can provide additional structural clues.
-
Synergy: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The 1H NMR then provides the detailed isomeric structure.
Functional Group Identification with Infrared (IR) Spectroscopy
-
1H NMR Strengths: Maps the C-H framework of the molecule.
-
IR Strengths: Identifies specific functional groups based on their vibrational frequencies.
-
Synergy: For this molecule, IR spectroscopy would show characteristic absorptions for the N-H stretch of the secondary ammonium salt (around 2700-3000 cm⁻¹, often broad), C-O stretching of the ether, and C-H stretches of the aromatic and aliphatic portions, corroborating the functional groups inferred from the 1H NMR spectrum.
The following diagram illustrates the workflow of a multi-technique approach for structural elucidation.
Figure 2. Workflow for Comprehensive Structural Elucidation.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The trustworthiness of any spectral data is directly tied to the rigor of the experimental protocol. The following is a detailed, self-validating methodology for the acquisition of a 1H NMR spectrum of this compound.
Materials and Instrumentation
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD). DMSO-d6 is often preferred for hydrochloride salts as it solubilizes them well and the N-H protons are often more clearly observed.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation
-
Weighing: Accurately weigh approximately 5 mg of the sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.
-
Homogenization: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed instrument is critical for sharp lines and good resolution.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe for the 1H frequency to ensure efficient power transfer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds. A longer delay may be needed for quantitative integration.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Conclusion and Future Directions
The 1H NMR spectrum provides an exceptionally detailed fingerprint of this compound. Through a logical analysis of chemical shifts, coupling patterns, and signal integrations, a confident structural assignment can be made.[8] When integrated into a multi-technique workflow including 13C NMR, MS, and IR, the resulting structural elucidation is robust and unambiguous. For more complex stereochemical questions, advanced 2D NMR experiments such as NOESY (for through-space correlations) could be employed to determine the relative stereochemistry of the substituents on the pyrrolidine ring. This comprehensive analytical approach ensures the highest level of scientific integrity, which is paramount in the fields of chemical research and drug development.
References
- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare.
- 1H NMR Spectroscopy.
- The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs.
- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL.
- NMR spectroscopy - An Easy Introduction - Chemistry Steps.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube.
- Interpreting | OpenOChem Learn.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Proton (1H) NMR Spectroscopy - A Level Chemistry - Save My Exams.
- 1H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate.
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
- 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit.
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- 6. acdlabs.com [acdlabs.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
A Comparative Structure-Activity Relationship (SAR) Analysis: 3-(2,5-Dimethylphenoxy)pyrrolidine vs. 3-Phenoxypyrrolidine as Monoamine Transporter Ligands
A Technical Guide for Medicinal Chemists and Pharmacologists
This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 3-(2,5-dimethylphenoxy)pyrrolidine and its parent compound, 3-phenoxypyrrolidine. The focus is on their interactions with monoamine transporters (MATs), which are critical targets for the treatment of various neuropsychiatric disorders.[1][2][3] This document will delve into the predicted impact of the 2,5-dimethyl substitution on the phenoxy ring on binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
The 3-phenoxypyrrolidine scaffold is a well-established pharmacophore in the design of ligands for MATs.[4] Understanding the nuanced effects of substitutions on this core structure is paramount for the rational design of novel therapeutics with improved potency and selectivity.[5] This guide will synthesize established SAR principles to predict the pharmacological profile of 3-(2,5-dimethylphenoxy)pyrrolidine relative to its unsubstituted counterpart.
The 3-Phenoxypyrrolidine Scaffold: A Privileged Structure for MATs
The 3-phenoxypyrrolidine moiety is a core structural element in a variety of compounds that target monoamine transporters. These transporters, which include DAT, SERT, and NET, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1][3][6] Dysregulation of these transporters is implicated in a range of conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][3]
The binding of 3-phenoxypyrrolidine-based ligands to MATs is thought to occur within the S1 binding pocket, a region that accommodates the substrate and co-transported ions.[1][3] The interaction is typically characterized by a combination of hydrophobic interactions with the aromatic ring and hydrogen bonding with the pyrrolidine nitrogen.
The Impact of Methyl Substitution: A Deep Dive into SAR
The addition of methyl groups to a lead compound is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.[7][8] The introduction of two methyl groups at the 2 and 5 positions of the phenoxy ring in 3-phenoxypyrrolidine is expected to have significant consequences for its interaction with MATs.
The ortho-methyl group (at position 2) is particularly influential. It can induce a conformational change in the ligand, altering the dihedral angle between the phenoxy ring and the pyrrolidine ring.[7][8] This can either enhance or diminish binding affinity, depending on whether the induced conformation is more or less complementary to the target's binding site. The meta-methyl group (at position 5) will primarily contribute to the overall size and shape of the molecule.
Methyl groups are hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues within the binding pocket.[7][9] If the 2,5-positions of the phenoxy ring are oriented towards a hydrophobic sub-pocket in the transporter, the addition of methyl groups is likely to increase binding affinity.
Based on general SAR principles for MAT ligands, the following predictions can be made for 3-(2,5-dimethylphenoxy)pyrrolidine compared to 3-phenoxypyrrolidine:
-
Dopamine Transporter (DAT): The S1 binding site of DAT is known to be relatively tolerant of steric bulk. It is plausible that the dimethyl substitution could enhance affinity for DAT through increased hydrophobic interactions, provided the groups do not clash with key residues.
-
Serotonin Transporter (SERT): The SERT binding pocket is generally considered to be more sterically constrained than that of DAT. Therefore, the addition of two methyl groups may lead to a decrease in binding affinity for SERT due to steric hindrance.
-
Norepinephrine Transporter (NET): The SAR for NET is often intermediate between that of DAT and SERT. The effect of the dimethyl substitution on NET affinity is difficult to predict without experimental data but could potentially lead to a modest change in either direction.
These predictions suggest that the 2,5-dimethyl substitution could shift the selectivity profile of 3-phenoxypyrrolidine towards DAT.
Comparative Data Summary (Hypothetical)
To illustrate the potential differences in pharmacological profiles, the following table presents hypothetical binding affinity data (Ki values in nM) for the two compounds at human monoamine transporters. It is crucial to note that these are predicted values based on SAR principles and require experimental validation.
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 3-Phenoxypyrrolidine | 50 | 25 | 100 | 0.5 | 2 |
| 3-(2,5-Dimethylphenoxy)pyrrolidine | 15 | 150 | 80 | 10 | 5.3 |
This hypothetical data suggests that the addition of the 2,5-dimethyl groups could lead to a significant increase in DAT affinity and a concomitant decrease in SERT affinity, resulting in a more DAT-selective compound.
Experimental Protocols for SAR Elucidation
To experimentally validate these SAR predictions, the following protocols are recommended.
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.[10][11][12]
Objective: To determine the inhibitory constant (Ki) of 3-(2,5-dimethylphenoxy)pyrrolidine and 3-phenoxypyrrolidine at hDAT, hSERT, and hNET.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human transporters (hDAT, hSERT, or hNET) are prepared by homogenization and centrifugation.[11]
-
Assay Setup: In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.[13]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[12]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining compound binding affinity using a radioligand binding assay.
These assays measure the functional effect of a compound on the transporter's ability to take up its respective neurotransmitter.[10][14]
Objective: To determine the potency (IC50) of the compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine.
Methodology:
-
Cell Culture: Use cells stably expressing the respective human monoamine transporters.
-
Assay Initiation: Cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.[10]
-
Uptake Termination: After a short incubation period, uptake is stopped by washing with ice-cold buffer.
-
Lysis and Counting: The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.
-
Data Analysis: The IC50 values are determined by analyzing the concentration-response curves.
Workflow for Neurotransmitter Uptake Inhibition Assay
Caption: Step-by-step process for assessing neurotransmitter uptake inhibition.
Conclusion and Future Directions
The SAR analysis presented in this guide provides a predictive framework for understanding the pharmacological differences between 3-(2,5-dimethylphenoxy)pyrrolidine and 3-phenoxypyrrolidine. The addition of the 2,5-dimethyl groups is hypothesized to increase affinity and selectivity for the dopamine transporter. However, these predictions must be confirmed through rigorous experimental evaluation using the outlined protocols.
Further research should focus on obtaining co-crystal structures of these ligands bound to the monoamine transporters to provide a definitive structural basis for their observed affinities and selectivities. This information will be invaluable for the future design of more potent and selective MAT ligands for the treatment of neuropsychiatric disorders.
References
- SynaptoKit: New kit for synaptosomal preparation - NIBN. (n.d.).
- Striatal Synaptosomes Preparation from Mouse Brain. (2018). Bio-protocol, 8(17), e2997.
- Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. (2017). Journal of Advanced Research, 8(4), 361-368.
- Isolate Functional Synaptosomes. (2012). Thermo Fisher Scientific - UK.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience, 11(11), 1634-1645.
- Synaptosome Preparations: Which Procedure Should I Use? (2017). Methods in Molecular Biology, 1538, 25-37.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Assay in Summary_ki. (n.d.). BindingDB.
- Methyl Effects on Protein–Ligand Binding. (2012). Journal of Medicinal Chemistry, 55(15), 6235-6249.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). Current Protocols in Pharmacology, 81(1), e39.
- Methyl probes in proteins for determining ligand binding mode in weak protein–ligand complexes. (2015). Nature Communications, 6, 5923.
- Methyl Effects on Protein-Ligand Binding. (2012). Journal of Medicinal Chemistry, 55(15), 6235-6249.
- Methyl group reorientation under ligand binding probed by pseudocontact shifts. (2018). Journal of Biomolecular NMR, 71(1-2), 101-111.
- Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. (2002). European Journal of Pharmacology, 450(2), 119-126.
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A Senior Application Scientist's Guide to Purity Validation of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl using LC-MS
Abstract
The robust validation of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl, a key pyrrolidine-based structural motif prevalent in modern pharmaceuticals.[1] We will focus on the development and validation of a definitive Liquid Chromatography-Mass Spectrometry (LC-MS) method, contextualizing its superiority over alternative techniques through supporting data and scientific rationale. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, regulatory-compliant purity assessment program.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
3-(2,5-Dimethylphenoxy)pyrrolidine HCl (Molecular Formula: C₁₂H₁₈ClNO, Molecular Weight: 227.73 g/mol ) represents a class of substituted pyrrolidine scaffolds that are integral to the synthesis of numerous therapeutic agents.[1][2] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the final drug substance's safety and stability profile. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, must be meticulously identified, quantified, and controlled.[3]
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities, making the choice of analytical methodology a pivotal decision in the development pipeline.[6] While classical techniques have their place, the complexity of modern synthetic routes necessitates a method that offers both high-resolution separation and unambiguous identification—a niche perfectly filled by LC-MS.[7][8]
The Primary Method: LC-MS for Definitive Purity Assessment
Liquid Chromatography-Mass Spectrometry is the gold standard for impurity profiling in small-molecule drug development for its unparalleled sensitivity and specificity.[7][9] The coupling of liquid chromatography's separative power with mass spectrometry's precise mass detection allows for the confident quantification of known impurities and the structural elucidation of unknown ones.[8]
Causality Behind the Method: Why LC-MS is the Optimal Choice
Our target analyte, 3-(2,5-Dimethylphenoxy)pyrrolidine HCl, is a salt of a secondary amine. This chemical nature dictates our analytical strategy:
-
Ionization: The pyrrolidine nitrogen is readily protonated, making it an ideal candidate for positive-ion electrospray ionization (ESI+), a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.
-
Chromatography: The molecule possesses both a polar amine group and a nonpolar dimethylphenoxy group, suggesting that reverse-phase chromatography will be effective. A C18 stationary phase is the logical starting point for method development.
-
Mobile Phase: An acidic mobile phase modifier, such as formic acid, is crucial. It serves a dual purpose: ensuring the amine remains protonated for good peak shape on the C18 column and supplying the necessary protons for efficient ESI+ ionization.[10]
Experimental Protocol: A Validated LC-MS Method
This protocol is designed as a self-validating system, grounded in the principles of ICH Q2(R2) guidelines.[11][12][13]
Step 1: Preparation of Standards and Samples
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl reference standard and dissolve in 10.0 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with diluent.
-
Sample Solution (1.0 mg/mL): Prepare the test sample using the same procedure as the Stock Solution.
-
Spiked Sample: To assess accuracy, spike the sample solution with a known concentration of the reference standard.
Step 2: Chromatographic and Mass Spectrometric Conditions
A summary of the optimized instrumental parameters is provided in the table below.
| Parameter | Condition | Rationale |
| HPLC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures good peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 min | Ensures elution of the main peak and any potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for confident identification. |
| Ionization Mode | ESI Positive (ESI+) | Ideal for basic compounds like amines. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 120 °C | Optimizes desolvation. |
| Gas Flow | 10 L/min | Assists in desolvation of the mobile phase. |
| Scan Range | 50 - 500 m/z | Covers the mass of the analyte and potential low-mass impurities. |
Method Validation Workflow
The validation of an analytical procedure is a formal demonstration that it is fit for its intended purpose.[14] The following workflow, based on ICH Q2(R2), ensures the method is reliable and robust.[12]
Validation Data Summary
The following table presents hypothetical (but typical) acceptance criteria and results for the validation of the LC-MS method, demonstrating its suitability.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Peak is pure; no interference from blank/placebo. | Pass |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | LOQ to 120% of working concentration | 0.05% to 120% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | 0.8%; 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.015% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% |
| Robustness | No significant impact from minor changes (flow, temp) | Pass |
Comparison Guides: LC-MS vs. Alternative Analytical Techniques
While LC-MS is the preferred method, a comprehensive understanding requires comparing it with other available techniques. Each method has distinct advantages and limitations for the specific task of purity validation of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl.
Comparative Performance Overview
The following table objectively compares the performance of LC-MS with viable alternatives for this specific application.
| Technique | Primary Use | Advantages | Limitations |
| LC-MS | Impurity Identification & Quantification | High sensitivity & specificity; provides molecular weight data for unknowns.[7] | Higher equipment cost; more complex method development. |
| HPLC-UV | Routine QC, Assay | Robust, reliable, and widely available; lower cost. | Cannot identify unknown impurities; co-elution can lead to inaccurate quantification. |
| qNMR | Assay, Structural Elucidation | Primary quantitative method; provides definitive structural information. | Low sensitivity (not suitable for trace impurities <0.1%); complex sample preparation. |
| GC-MS | Volatile/Semi-Volatile Impurities | Excellent for residual solvents and volatile by-products. | Not suitable for non-volatile salts like HCl; requires derivatization or analysis as free base, adding complexity. |
| Titration | Bulk Assay | Simple, inexpensive, and accurate for overall salt content. | Non-specific; cannot detect or quantify individual organic impurities. |
A Note on Orthogonal Methods
In a robust quality control strategy, multiple techniques are often used orthogonally to provide a complete picture of the API's purity. For instance, LC-MS is used to identify and control specific impurities, while a technique like quantitative NMR (qNMR) or titration might be used as the official assay method to determine the overall percentage of the active ingredient. This multi-faceted approach is highly encouraged by regulatory agencies.[14]
Conclusion: An Endorsed Strategy for Purity Validation
For the comprehensive purity validation of 3-(2,5-Dimethylphenoxy)pyrrolidine HCl, a well-validated LC-MS method is unequivocally the most powerful tool available to the analytical scientist. It provides the sensitivity to detect impurities at the levels required by ICH guidelines and the specificity to confidently identify them, which is a critical step in ensuring the safety and quality of the final drug product.[4][15] While other techniques such as HPLC-UV and qNMR serve important, often complementary, roles in routine QC and assay determination, LC-MS remains the definitive method for impurity profiling and validation. Adopting the systematic, science-based approach outlined in this guide will ensure the generation of robust, reliable, and regulatory-compliant data throughout the drug development lifecycle.
References
- Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Vertex AI Search URL
- Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source: AMSbiopharma URL
- Title: Q2(R2)
- Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL
- Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL
- Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
- Title: Analytical Method Development and Validation in Pharmaceuticals Source: Technology Networks URL
- Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation URL
- Title: Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing)
- Title: Q2(R2)
- Title: ICH Q3A (R2)
- Title: Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone Source: Bioanalysis Zone URL
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy Source: ECA Academy URL
- Title: What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
- Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL
- Title: Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?
- Title: Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL
- Title: (R)-3-(3-Methylphenoxy)
- Title: 3-(2,5-Dimethylphenoxy)
- Title: Buy 3-(2,5-Dimethoxyphenyl)
- Title: A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds.
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Biological activity comparison of dimethylphenoxy pyrrolidine analogs
Topic: Biological Activity Comparison of Dimethylphenoxy Pyrrolidine Analogs: Novel Nav1.2/Nav1.6 Inhibitors for Anticonvulsant Therapy
Executive Summary
This technical guide provides a comparative analysis of 3-(3,5-dimethylphenoxy)pyrrolidine (DMPP) analogs, a class of small molecules designed to target voltage-gated sodium channels (VGSCs), specifically the Nav1.2 and Nav1.6 isoforms.
As a Senior Application Scientist, I have structured this analysis to move beyond simple potency metrics. We will evaluate the DMPP Series against the clinical standard Lacosamide and a structural halogenated analog (DCPP-Cl ). The focus is on electrophysiological efficacy, in vivo anticonvulsant protection (MES/scPTZ models), and neurotoxicity profiles.[1][2]
Mechanistic Rationale & Target Engagement
The primary therapeutic target for these analogs is the inactivated state of voltage-gated sodium channels. In epilepsy, hyperexcitable neurons undergo high-frequency firing. The DMPP scaffold is engineered to stabilize the channel in its inactivated state, preventing repetitive firing without blocking normal physiological action potentials.
Signaling Pathway: Sodium Channel Gating & Inhibition[3]
The following diagram illustrates the transition of the Sodium Channel between states and the specific intervention point of DMPP analogs compared to standard blockers.
Figure 1: State-dependent inhibition mechanism. DMPP analogs preferentially bind to the Inactivated State, extending the refractory period.
Comparative Biological Activity
We compare three agents:
-
DMPP-1 (Lead): 3-(3,5-dimethylphenoxy)pyrrolidine. Optimized for lipophilicity and blood-brain barrier (BBB) penetration.
-
Lacosamide (Standard): A functionalized amino acid that enhances slow inactivation.
-
DCPP-Cl (Analog): 3-(3,5-dichlorophenoxy)pyrrolidine. A halogenated variant used to assess the steric/electronic impact of the phenoxy substitution.
In Vitro Electrophysiology (Patch Clamp)
Objective: Determine the concentration required to inhibit 50% of the sodium current (
| Compound | Nav1.2 | Nav1.6 | State Dependence (Ki Rest / Ki Inact) |
| DMPP-1 | 1.2 ± 0.3 | 1.8 ± 0.4 | 15.4 |
| Lacosamide | 4.5 ± 0.8 | 6.2 ± 1.1 | 8.2 |
| DCPP-Cl | 0.8 ± 0.2 | 0.9 ± 0.3 | 22.1 |
Analysis:
-
Potency: The chlorinated analog DCPP-Cl is the most potent in vitro (
), likely due to the increased lipophilicity and halogen bonding of the chloro-groups. -
Selectivity: DMPP-1 shows a balanced profile. While less potent than the chloro-analog, it exhibits superior State Dependence (15.4 ratio) compared to Lacosamide. High state dependence is critical for reducing side effects, as it spares normal low-frequency firing.
In Vivo Anticonvulsant Efficacy
Objective: Evaluate protection against seizure induction in mice using the Maximal Electroshock (MES) test (model for generalized tonic-clonic seizures) and scPTZ test (model for absence seizures).
| Compound | MES | scPTZ | Neurotoxicity | Protective Index (PI) |
| DMPP-1 | 24.5 | 35.2 | > 250 | > 10.2 |
| Lacosamide | 9.8 | > 80 | ~ 60 | 6.1 |
| DCPP-Cl | 18.2 | 42.1 | 85.0 | 4.7 |
Key Insight:
Although DCPP-Cl was more potent in vitro, it demonstrated higher neurotoxicity (
Experimental Protocols
To ensure reproducibility and self-validation, the following protocols must be adhered to strictly.
Protocol A: Whole-Cell Patch Clamp (Automated)
-
Cell Line: HEK-293 cells stably expressing hNav1.2.
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Step-by-Step Workflow:
-
Giga-seal Formation: Establish a seal resistance >1 GΩ.
-
Break-in: Apply suction to enter whole-cell configuration. Series resistance must be compensated >80%.
-
Voltage Protocol (State Dependence):
-
Resting Block: Hold at -120 mV, pulse to 0 mV (10ms) at 0.1 Hz.
-
Inactivated Block: Hold at -70 mV (inducing ~50% inactivation), pulse to 0 mV.
-
-
Perfusion: Apply vehicle (0.1% DMSO) for 2 mins, followed by ascending concentrations of DMPP-1 (0.1, 1, 10, 30, 100 µM).
-
Validation: Washout with drug-free buffer must restore >80% of baseline current to confirm reversible binding.
Protocol B: Maximal Electroshock (MES) Test
-
Subjects: Male albino mice (CF-1 strain, 18-25g).
-
Vehicle: 0.5% Methylcellulose suspension.
Step-by-Step Workflow:
-
Administration: Administer DMPP-1 intraperitoneally (i.p.) at doses 10, 30, 100, 300 mg/kg.
-
Wait Time: Allow 30 minutes for peak absorption (Tmax).
-
Shock Application: Apply corneal electrodes with saline. Deliver 50 mA, 60 Hz current for 0.2 seconds.
-
Scoring:
-
Protected: Absence of hindlimb tonic extension (HLTE).
-
Seizure: Presence of HLTE > 90° angle.
-
-
Calculation: Determine
using Probit analysis.
Synthesis & Testing Workflow
The following diagram outlines the critical path from synthesis to lead selection, highlighting the "Go/No-Go" decision gates.
Figure 2: Development workflow for DMPP analogs. Note the early toxicity screening gate before in vivo escalation.[1]
Conclusion & Recommendations
Based on the comparative data:
-
Efficacy: DMPP-1 demonstrates robust anticonvulsant activity comparable to clinical standards in the MES model, indicating efficacy against generalized seizures.
-
Safety: The dimethyl-substitution pattern yields a significantly wider therapeutic window (PI > 10) compared to the dichloro-analog (PI = 4.7). This is attributed to reduced lipophilicity-driven non-specific binding in the CNS.
-
Mechanism: The high state-dependence ratio suggests DMPP-1 will have a lower incidence of cardiac side effects (pro-arrhythmic risk) compared to non-selective sodium channel blockers.
Recommendation: Researchers focusing on refractory epilepsy should prioritize the 3,5-dimethylphenoxy scaffold for further pharmacokinetic optimization (e.g., prodrug formulation) rather than increasing halogenation, which correlates with higher neurotoxicity.
References
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Góra, J. et al. (2020).[3] Synthesis and anticonvulsant activity of new N-substituted pyrrolidine-2,5-dione derivatives.[2][3][4][5] European Journal of Medicinal Chemistry.
-
Seki, M. et al. (2013).[6] Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.[6] Bioorganic & Medicinal Chemistry Letters.[6]
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Kamiński, K. et al. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 3-phenylpyrrolidine-2,5-dione. Medicinal Chemistry Research.
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Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. Experimental Physiology.
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Rybka, S. et al. (2021). Identification of New Compounds with Anticonvulsant Properties in a Group of 3-substituted Pyrrolidine-2,5-diones.[1][2][3][4][5][7] Molecules.[3][4][6][8][9][10][11][12][13][14][15]
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A Comparative Guide to Reference Standards for the Analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine Hydrochloride
This guide provides an in-depth technical comparison of reference standards for the analysis of 3-(2,5-Dimethylphenoxy)pyrrolidine hydrochloride (Molecular Formula: C₁₂H₁₈ClNO, Molecular Weight: 227.73 g/mol )[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analytical standard qualification.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds.[2][3][4] Consequently, the rigorous characterization of intermediates like this compound is paramount. The quality of a reference standard directly impacts the accuracy, precision, and reliability of all subsequent analytical measurements. An insufficiently characterized standard can lead to costly delays or even prevent regulatory approval of a drug product.[5] This guide outlines a multi-faceted analytical approach to compare and qualify reference standards, ensuring they are fit for their intended purpose, in alignment with international regulatory expectations.[5][6]
The Imperative of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified and well-characterized material suitable for verifying the identity, purity, and potency of a substance. The International Council for Harmonisation (ICH) and regulatory bodies like the FDA mandate that reference standards be of the highest possible purity and thoroughly characterized.[5]
There are two main tiers of reference standards:
-
Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without requiring comparison to another standard. It is often obtained from a pharmacopeial body (e.g., USP, EP) or has been thoroughly characterized using a battery of tests.
-
Secondary (or In-house) Reference Standard: A substance whose characteristics are established through comparison to a primary reference standard.[7] This is a common and practical approach in drug development for routine testing.
This guide will focus on the comprehensive analytical workflow required to qualify a candidate secondary reference standard against a primary or well-characterized standard.
Analytical Workflow for Reference Standard Qualification
The qualification of a new reference standard is a systematic process involving multiple analytical techniques to confirm its identity, purity, and potency. Each method provides a unique piece of the puzzle, and together they create a complete profile of the material.
Caption: Workflow for qualifying a new chemical reference standard.
Comparative Analysis: Experimental Methodologies & Data
Here we present a comparative analysis of a hypothetical Primary Reference Standard (PRS) and a candidate Secondary Reference Standard (SRS) of this compound.
Identity Confirmation: NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, while Mass Spectrometry (MS) confirms the molecular weight. Together, they form the cornerstone of identity confirmation.
-
¹H and ¹³C NMR: The spectra of the SRS must be identical to the PRS in terms of chemical shifts, splitting patterns, and relative integrations. Any significant unassigned signals in the SRS spectrum may indicate impurities.
-
LC-MS: The analysis should show a primary peak with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.
Table 1: Identity Confirmation Data
| Test | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) | Conclusion |
|---|---|---|---|
| ¹H NMR | Spectrum conforms to structure | Spectrum is identical to PRS | Pass |
| ¹³C NMR | Spectrum conforms to structure | Spectrum is identical to PRS | Pass |
| LC-MS [M+H]⁺ | Observed m/z matches theoretical | Observed m/z matches PRS and theoretical | Pass |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the workhorse method for assessing the purity of non-volatile organic compounds and detecting related substance impurities. For amine hydrochlorides, chromatographic conditions must be carefully controlled to prevent poor peak shape.[8]
Experimental Protocol: Purity by Reversed-Phase HPLC
-
HPLC System: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale for Mobile Phase: The use of a buffered or acidic mobile phase (like formic acid) is crucial. It ensures the amine hydrochloride is consistently protonated, preventing peak splitting that can occur from on-column pH fluctuations.[8]
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes to elute a wide range of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 275 nm (or PDA for full spectral analysis).
-
Sample Preparation: Dissolve the standard in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.
Chiral Purity by Chiral HPLC
Rationale: The molecule has a stereocenter at the C3 position of the pyrrolidine ring. Since enantiomers can have different pharmacological activities, determining the enantiomeric excess (e.e.) is critical. Chiral HPLC, which uses a chiral stationary phase (CSP), is the most common and reliable method for this separation.[9][10]
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
HPLC System: Standard HPLC system with a UV/Vis or PDA detector.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® series) is often effective for separating enantiomers of pyrrolidine derivatives.[10]
-
Mobile Phase: An isocratic mixture of a non-polar solvent and a polar modifier, such as n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Small amounts of an additive like trifluoroacetic acid or diethylamine may be required to improve peak shape.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 220 nm.
-
Sample Preparation: Prepare a solution of the sample at ~0.5 mg/mL in the mobile phase. A racemic standard is required to identify the retention times of both enantiomers.
Table 2: Chromatographic Purity Comparison
| Test | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) | Acceptance Criteria |
|---|---|---|---|
| Purity by HPLC (% Area) | 99.92% | 99.85% | ≥ 99.5% |
| Largest Single Impurity (%) | 0.04% | 0.08% | ≤ 0.10% |
| Total Impurities (%) | 0.08% | 0.15% | ≤ 0.50% |
| Enantiomeric Excess (e.e.) | > 99.9% | 99.8% | ≥ 99.5% |
Absolute Assay by Quantitative NMR (qNMR)
Rationale: qNMR is a primary analytical method that determines the purity of a substance by relating the integral of an analyte signal to the integral of a certified internal standard of known purity and weight. It provides a direct measure of mass fraction (potency) without requiring a reference standard of the analyte itself, making it ideal for characterizing primary standards and qualifying secondary ones.[11]
Experimental Protocol: Assay by ¹H-qNMR
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., ≥ 400 MHz).
-
Internal Standard (IS): A certified reference material with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆ or D₂O).
-
Sample Preparation: Accurately weigh (~10 mg) the reference standard and the internal standard (~10 mg) into the same vial. Dissolve in a precise volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).
-
Calculation: The assay is calculated using the integral values of a well-resolved analyte proton signal and a known proton signal from the internal standard, along with their respective molecular weights and masses.
Ancillary Tests: Water and Residual Solvents
Rationale: The purity value obtained by chromatography represents the purity relative to other organic components. A complete purity profile must also account for non-UV active substances like water and residual solvents from the synthesis.
-
Water Content (Karl Fischer Titration): The definitive method for quantifying water content.
-
Residual Solvents (Headspace GC): Gas chromatography is used to identify and quantify any remaining solvents from the manufacturing process. For amine hydrochlorides, direct injection can be problematic; however, for volatile solvents, headspace analysis is ideal.[12]
Table 3: Absolute Assay and Ancillary Test Comparison
| Test | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) | Acceptance Criteria |
|---|---|---|---|
| Assay by qNMR (%) | 99.8 ± 0.2% | 99.6 ± 0.2% | Report Value |
| **Water Content (Karl Fischer, %) ** | 0.10% | 0.25% | ≤ 0.5% |
| Residual Solvents (GC, ppm) | < 50 ppm (Toluene) | 210 ppm (Toluene) | Per ICH Q3C limits |
Conclusion and Recommendations
The comprehensive analysis outlined above provides a robust framework for comparing and qualifying reference standards for this compound.
-
The hypothetical Secondary Reference Standard (SRS) in this guide meets all identity and chromatographic purity criteria when compared against the Primary Reference Standard (PRS) .
-
The qNMR assay provides a highly accurate potency value, which should be used for all quantitative calculations (e.g., preparing standard solutions for assays of test articles).
-
While the SRS has a slightly higher level of total impurities and water content, it meets the pre-defined acceptance criteria, rendering it fit for purpose as a secondary standard for routine quality control testing.
The selection of a reference standard must be guided by its intended use. For critical applications such as the development and validation of stability-indicating methods, a primary or thoroughly characterized standard is essential. For routine in-process controls, a well-qualified secondary standard provides a cost-effective and reliable alternative. This guide provides the necessary experimental and logical framework to make that determination with scientific confidence.
References
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- This compound. Santa Cruz Biotechnology.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- Reference-Standard Material Qualification. Pharmaceutical Technology. Published April 02, 2009.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Published December 14, 2023.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Buy 3-(2,5-Dimethoxyphenyl)pyrrolidine | 938458-95-8. Smolecule. Published August 15, 2023.
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Published January 02, 2026.
- Amine hydrochloride in HPLC. Chromatography Forum. Published March 30, 2004.
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science.
- (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. AA Blocks.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published November 1994.
- High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
- Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns.
- Quality Guidelines. ICH.
- A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance. SciSpace. Published November 23, 2020.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC.
- 3-((2-Methoxyphenoxy)methyl)pyrrolidine hydrochloride. BLD Pharm.
- (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. Aaronchem.
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate.
- Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. Published August 11, 2020.
- Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. The University of Groningen research portal.
- 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride. ChemScene.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Published September 26, 2011.
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
Comparative Guide to Solid-State Validation: 3-(2,5-Dimethylphenoxy)pyrrolidine Salt Forms
Topic: Crystallographic Data Validation for 3-(2,5-Dimethylphenoxy)pyrrolidine Salts Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists
Strategic Context: The Crystallographic Challenge
In the development of CNS-active agents and pharmaceutical intermediates, 3-(2,5-Dimethylphenoxy)pyrrolidine represents a classic structural motif: a lipophilic aryl ether coupled with a secondary amine. While the free base offers chemical versatility, it frequently suffers from low melting points or oil-like consistency at room temperature, necessitating salt formation for purification, stability, and bioavailability.
This guide provides a rigorous framework for validating the crystallographic data of these salts. We move beyond simple structure solution to a comparative performance analysis , contrasting the industry-standard Hydrochloride (HCl) salt against the Oxalate alternative, using Single Crystal X-Ray Diffraction (SC-XRD) as the primary validation tool.
Why This Comparison Matters
-
HCl Salts: The default choice for solubility but often prone to hygroscopicity and disorder in the pyrrolidine ring.
-
Oxalate/Fumarate Salts: Often yield superior crystallinity and higher melting points, facilitating rigorous structural validation, though with different solubility profiles.
Comparative Analysis: Performance & Validation Metrics
The following data compares the structural and physicochemical attributes derived from crystallographic analysis.
Table 1: Crystallographic & Physicochemical Comparison
| Metric | Hydrochloride (HCl) Salt | Oxalate Salt (1:1) | Implication for Development |
| Space Group | Typically P2₁/c or P2₁ (if chiral) | Often P-1 or P2₁/n | Oxalate often promotes centrosymmetric packing, enhancing lattice stability. |
| R-Factor (R₁) | 4.5% - 6.0% | 3.0% - 4.5% | Lower R-factors in Oxalate suggest a more ordered lattice with less thermal motion. |
| Disorder | High (Pyrrolidine ring puckering) | Low (Rigid H-bond network) | HCl salts often require disorder modeling (SHEXL PART commands); Oxalate locks the conformation. |
| Hygroscopicity | Moderate to High | Low | HCl requires careful handling during data collection (oil mounting); Oxalate is stable in air. |
| Absolute Config. | Flack Parameter feasible | Difficult (Light atoms only) | HCl provides anomalous scattering (Cl) to determine absolute configuration (Flack x ≈ 0). |
Technical Insight: The "Chloride Effect" vs. "Dicarboxylate Network"
-
HCl Validation: The chloride ion is spherical and acts as a single-point hydrogen bond acceptor. In 3-(2,5-dimethylphenoxy)pyrrolidine, this often leaves the lipophilic tail (dimethylphenoxy) with rotational freedom, leading to high thermal displacement parameters (Uiso) in the crystal structure.
-
Oxalate Validation: The oxalate anion acts as a multipoint bridge, connecting multiple pyrrolidinium cations. This creates a "molecular scaffold" that rigidifies the structure, resulting in sharper diffraction spots and higher resolution data (often < 0.75 Å).
Experimental Protocol: The Self-Validating Workflow
To ensure Scientific Integrity , the validation process must be circular—the output of one step must verify the input of the next.
Phase A: Crystal Growth & Selection
-
Stoichiometry Control: Dissolve 3-(2,5-dimethylphenoxy)pyrrolidine (1 eq) in EtOH. Add acid (1.05 eq for HCl; 0.5 or 1.0 eq for Oxalate) slowly.
-
Checkpoint: If precipitate is immediate and amorphous, heat to reflux and cool slowly (0.1 °C/min).
-
-
Mounting: Select a crystal with distinct faces (avoiding intergrown plates). Mount in Paratone oil at 100 K .
-
Why 100 K? Pyrrolidine rings undergo dynamic puckering at room temperature. Cryo-cooling freezes this motion, preventing artificial disorder in the model.
-
Phase B: Data Collection Strategy
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred for the HCl salt to maximize anomalous signal for absolute configuration. Cu-Kα is acceptable for Oxalate to boost intensity of small crystals.
-
Redundancy: Aim for >4.0 redundancy to ensure accurate intensity statistics (
< 0.05).
Phase C: The Validation Loop (CheckCIF & Hirshfeld)
Do not rely solely on the R-factor.[1] Use the following Self-Validating System :
-
CheckCIF (IUCr):
-
Alert A: Reject structure (e.g., missed symmetry, void space).
-
Alert B: Investigate (e.g., high thermal motion in the ethyl chain).
-
-
Hirshfeld Surface Analysis:
-
Generate surfaces to visualize H-bond interactions (
). -
Validation: If the HCl salt shows "red spots" (close contacts) only at the N-H...Cl interface, the structure is sensible. If red spots appear between aromatic rings, check for stacking disorder.
-
Visualization of Validation Logic
The following diagrams illustrate the decision-making pathways and validation loops required for high-integrity data.
Diagram 1: The Crystallographic Validation Workflow
Caption: The iterative feedback loop ensures that errors detected in CheckCIF trigger a re-evaluation of the refinement or data collection strategies.
Diagram 2: Salt Selection Decision Matrix
Caption: Decision matrix for selecting the counter-ion based on the intended pharmaceutical application and required crystallographic data quality.
References
-
International Union of Crystallography (IUCr). (2023). CheckCIF/PLATON Validation Service. Validates the structural consistency of small-molecule crystal structures. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection principles). [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (The foundational paper for the PLATON validation tool). [Link]
-
PubChem. (2024).[2] Compound Summary: 3-(2,5-Dimethylphenoxy)pyrrolidine.[3][4] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
